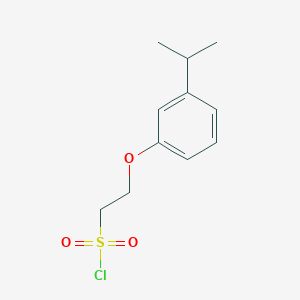
2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride
- 2-(3-Methylphenoxy)ethane-1-sulfonyl chloride
- 2-(3-Ethylphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-(3-propan-2-ylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-9(2)10-4-3-5-11(8-10)15-6-7-16(12,13)14/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
CZCWGATUZZJNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



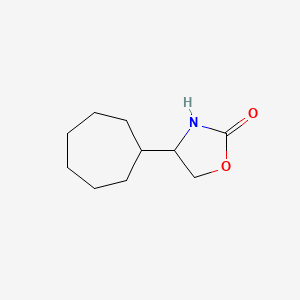

![2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride](/img/structure/B13615838.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)

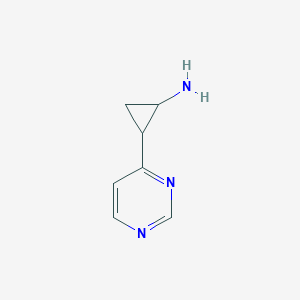
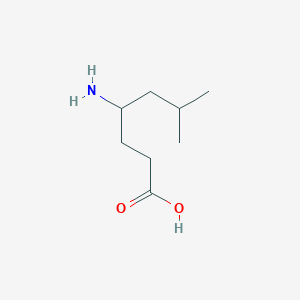

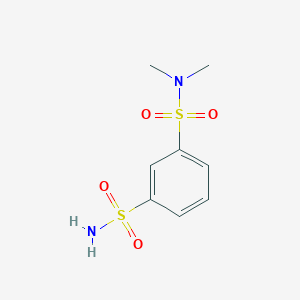
![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)

![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)

